molecular formula C19H17N3O2S B2921642 6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione CAS No. 875659-01-1

6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione

Cat. No. B2921642
CAS RN: 875659-01-1
M. Wt: 351.42
InChI Key: RSLOXHZFPZLGCM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[4,5-d]pyrimidines are synthesized through various methods . For instance, compound (1) was fused with thiourea then dissolved in a solution of sodium hydroxide to produce the corresponding 4-amino-2-mercapto-10-(thiophen-2-yl)-6 H-pyrano[2,3-d:5,6-d ']dipyrimidine-7,9(8 H,10 H)dione .

Scientific Research Applications

Pharmacological Agent Synthesis

This compound’s structure is indicative of its potential as a pharmacological agent. The pyrido[1,2]pyrano[4,5-b]pyrimidine scaffold is similar to pyrazole derivatives, which are known for their wide range of pharmacological activities . This suggests that our compound could be synthesized as a novel pharmacological agent, potentially acting as an anti-inflammatory, antipsychotic, or antidepressant.

Antiviral Research

The thione moiety present in the compound is structurally similar to thiadiazole derivatives, which have shown antiviral properties . This implies that the compound could be used in the synthesis of new drugs with potential antiviral activities, contributing to the treatment or prevention of viral infections.

properties

IUPAC Name

11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-10-3-5-12(6-4-10)17-21-18-15(19(25)22-17)7-14-13(9-23)8-20-11(2)16(14)24-18/h3-6,8,23H,7,9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOXHZFPZLGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C(=CN=C4C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione

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